Cistifolin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

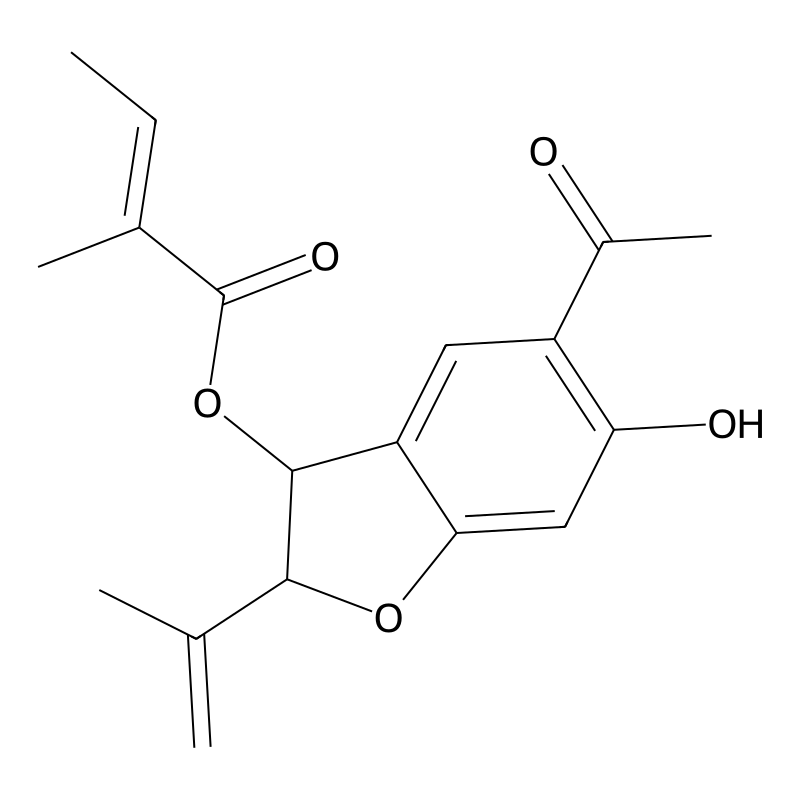

Cistifolin is a natural compound primarily derived from the plant Baccharis salicifolia. It is classified chemically as a flavonoid and is known for its unique structure, which includes a benzofuran moiety. The molecular formula for cistifolin is CHO, and it has garnered attention due to its potential therapeutic properties, particularly in anti-inflammatory and analgesic applications .

- Oxidation: Cistifolin can be oxidized to form different derivatives, which may enhance or alter its biological activity.

- Reduction: The compound may also participate in reduction reactions, potentially affecting its solubility and reactivity.

- Substitution Reactions: Cistifolin can engage in electrophilic aromatic substitution, allowing for modifications that may improve its pharmacological properties.

These reactions are significant for understanding how cistifolin can be modified to enhance its efficacy in therapeutic applications.

Cistifolin exhibits notable biological activities, particularly in the context of inflammation and cell adhesion. Research indicates that it can inhibit the adhesion of monocytes to fibrinogen in a concentration-dependent manner, suggesting a potential role in reducing inflammatory responses . Additionally, cistifolin has demonstrated antioxidant properties, which contribute to its protective effects against oxidative stress-related damage.

The synthesis of cistifolin can be achieved through various methods:

- Extraction from Natural Sources: The primary method involves extracting cistifolin from Baccharis salicifolia using solvents such as ethanol or methanol.

- Chemical Synthesis: While less common, synthetic routes may involve the construction of the benzofuran ring followed by functionalization to introduce hydroxyl groups characteristic of flavonoids.

The natural extraction process is preferred due to the complexity and cost associated with synthetic methods.

Cistifolin has several applications, particularly in herbal medicine and pharmacology:

- Anti-inflammatory Agent: It is used in traditional medicine for conditions associated with inflammation, such as arthritis and gout.

- Antioxidant: Cistifolin's ability to scavenge free radicals makes it useful in formulations aimed at reducing oxidative stress.

- Potential Anticancer Properties: Preliminary studies suggest that cistifolin may have anticancer effects, warranting further investigation into its mechanisms and efficacy.

Research on cistifolin's interactions reveals its potential synergistic effects with other compounds. For instance, studies have shown that cistifolin can enhance the activity of certain anti-inflammatory agents when used in combination. Additionally, its interactions with cellular signaling pathways, particularly those involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), indicate that it may modulate inflammatory responses at the molecular level .

Cistifolin shares structural and functional similarities with several other flavonoids and natural products. Here are some comparable compounds:

| Compound Name | Structure Type | Key Activities | Unique Features |

|---|---|---|---|

| Quercetin | Flavonoid | Antioxidant, anti-inflammatory | Widely studied for various health benefits |

| Rutin | Flavonoid glycoside | Anti-inflammatory, vasoprotective | Contains a sugar moiety enhancing solubility |

| Apigenin | Flavonoid | Anti-inflammatory, anticancer | Exhibits strong binding affinity to certain receptors |

| Luteolin | Flavonoid | Antioxidant, anti-inflammatory | Known for neuroprotective properties |

Cistifolin stands out due to its specific anti-inflammatory action related to monocyte adhesion inhibition, which is less pronounced in some of these other compounds. Its unique benzofuran structure also contributes to distinct biological activities not found in typical flavonoids.

Biosynthetic Pathways in Eupatorium purpureum

The biosynthesis of cistifolin in Eupatorium purpureum follows a complex pathway that integrates multiple metabolic routes characteristic of benzofuran formation in plants [35]. Research utilizing isotopic labeling techniques with unlabeled glucose and carbon-13 labeled glucose has demonstrated that benzofuran derivatives in related species are assembled through the convergence of phenylalanine-derived aromatic precursors and isoprenoid building blocks [35].

The biosynthetic pathway begins with the formation of 4-hydroxyacetophenone from phenylalanine via the shikimate pathway [35]. This aromatic precursor undergoes prenylation with dimethylallyl diphosphate, which is exclusively derived from the deoxyxylulose phosphate pathway rather than the mevalonate pathway [35]. The assembly process involves the formation of prenyl-substituted 4-hydroxyacetophenone intermediates, followed by cyclization to generate dihydrobenzofuran structures [35].

Subsequent modifications include acetylation and hydroxylation reactions that introduce the characteristic functional groups observed in cistifolin [39]. The tiglinoyloxy moiety is incorporated through esterification with tiglic acid, a branched-chain fatty acid derivative [1]. The stereochemical configuration, particularly the cis-orientation of the isopropenyl group, is established during the cyclization process and represents a critical determinant of biological activity [1].

The biosynthetic genes involved in cistifolin production are regulated by environmental factors and developmental cues typical of secondary metabolite pathways in Asteraceae [28]. Transcriptional control mechanisms ensure coordinated expression of enzymes responsible for aromatic amino acid metabolism, isoprenoid biosynthesis, and benzofuran ring formation [28].

Ecological Role in Plant Defense Mechanisms

Cistifolin functions as a sophisticated component of the plant defense arsenal in Eupatorium purpureum, contributing to protection against various biotic stresses [20]. Secondary metabolites such as cistifolin serve multiple defensive functions, including direct toxicity to herbivores, deterrent effects against feeding, and modulation of plant-pathogen interactions [20] [21].

The benzofuran structure of cistifolin provides inherent antimicrobial properties that contribute to pathogen resistance [26]. Natural benzofuran derivatives have been extensively documented for their broad-spectrum antimicrobial activities against bacterial and fungal pathogens [26]. The specific structural features of cistifolin, including the hydroxyl and acetyl substituents, enhance its bioactivity through interactions with microbial cell membranes and intracellular targets [26].

Research has demonstrated that cistifolin exhibits concentration-dependent inhibitory effects on cell adhesion processes, which may interfere with pathogen attachment and colonization [1] [7]. The compound's ability to modulate integrin-mediated interactions suggests a role in disrupting host-pathogen recognition and subsequent infection establishment [1]. This mechanism represents an evolved defense strategy that targets fundamental cellular processes required for successful pathogen invasion [20].

| Assay Type | EC50/IC50 Values | Model System |

|---|---|---|

| Integrin-dependent cell adhesion inhibition | 7-20 μg/mL | In vitro cell culture |

| LFA-1 mediated adhesion | Active (concentration dependent) | U937 monocytic cells |

| Mac-1 (CD11b/CD18) dependent adhesion | Active (concentration dependent) | Monocyte-fibrinogen interaction |

| Carrageenan-induced edema (10 mg/kg) | Dose-dependent inhibition | Rat paw edema model |

| Carrageenan-induced edema (50 mg/kg) | Dose-dependent inhibition | Rat paw edema model |

The ecological significance of cistifolin extends beyond direct antimicrobial effects to include modulation of plant-herbivore interactions [20]. Secondary metabolites can function as feeding deterrents through various mechanisms, including bitter taste compounds, digestibility reducers, and direct toxins [21]. The benzofuran framework of cistifolin likely contributes to its effectiveness as an herbivore deterrent through interference with digestive processes and metabolic pathways [23].

Chemotaxonomic Significance Within Asteraceae Family

The presence of cistifolin and related benzofuran derivatives provides valuable chemotaxonomic markers for understanding evolutionary relationships within the Asteraceae family [34]. Phytochemical data has proven instrumental in phylogenetic analyses of this diverse plant family, with benzofuran compounds serving as diagnostic characters for tribal and generic classification [34].

Comparative phytochemical investigations have revealed that benzofuran derivatives are predominantly concentrated within specific tribes of Asteraceae, reflecting evolutionary constraints on biosynthetic pathway development [32]. The distribution of these compounds correlates with morphological and molecular phylogenetic data, supporting their utility as chemosystematic markers [16] [34].

Within the genus Eupatorium, benzofuran compounds represent a characteristic chemical signature that distinguishes it from closely related genera [30] [33]. The specific structural features of cistifolin, including the tiglinoyloxy substitution pattern, provide additional taxonomic resolution at the species level [30]. This chemical diversity reflects the adaptive radiation of secondary metabolite biosynthesis within Asteraceae lineages [32].

| Compound Name | Chemical Class | Molecular Formula | Activity Status |

|---|---|---|---|

| Euparin | Benzofuran | C13H12O3 | Inactive in integrin assays |

| Euparone | Benzofuran | C12H10O4 | Inactive in integrin assays |

| 6-hydroxy-3β-methoxytrematone | Benzofuran | Not specified | Inactive in integrin assays |

| 5-acetyl-6-hydroxy-2-(1-oxo-2-acetoxy-ethyl)-benzofuran | Benzofuran (novel) | Not specified | Inactive in integrin assays |

The chemotaxonomic value of cistifolin is enhanced by its co-occurrence with other benzofuran derivatives in Eupatorium purpureum, creating a distinctive phytochemical profile [7]. Compounds such as euparin, euparone, and 6-hydroxy-3β-methoxytremetone collectively define the chemical phenotype of this species [7]. Notably, these related compounds lack the biological activity exhibited by cistifolin, highlighting the importance of specific structural modifications in determining bioactivity [7].

Seasonal Variation in Secondary Metabolite Production

The production of cistifolin and related secondary metabolites in Eupatorium purpureum exhibits significant seasonal fluctuations that reflect the dynamic nature of plant defense strategies [25] [27]. Environmental factors including temperature, photoperiod, resource availability, and biotic pressures collectively influence the timing and magnitude of secondary metabolite accumulation [25].

Research on seasonal patterns in secondary metabolite production has revealed that autumn seasonality particularly affects the synthesis of phenolic compounds and related benzofuran derivatives [25]. During autumn, plants experience resource limitations and prepare for winter survival, leading to altered allocation patterns for carbon resources between growth and defense [25]. This seasonal shift results in increased production of high-cost secondary metabolites such as cistifolin when resources for growth and reproduction become limited [25].

Temperature fluctuations directly impact the enzymatic activities involved in cistifolin biosynthesis [19]. The complex multi-step pathway requires coordinated enzyme function, with optimal production occurring within specific temperature ranges [19]. Seasonal temperature variations therefore create corresponding fluctuations in metabolite accumulation rates [19].

Photoperiod changes throughout the growing season influence gene expression patterns for secondary metabolite biosynthesis [19]. The regulatory networks controlling cistifolin production are responsive to light signals that coordinate metabolic activity with seasonal cycles [19]. Longer photoperiods during summer months typically enhance photosynthetic carbon fixation, providing increased substrate availability for secondary metabolite synthesis [19].

| Factor | Influence on Secondary Metabolites | Seasonal Pattern |

|---|---|---|

| Temperature | Affects enzyme activity and metabolic rate | Higher activity in moderate temperatures |

| Photoperiod | Regulates circadian rhythms and gene expression | Longer days increase photosynthesis |

| Resource availability | Determines carbon allocation to defense compounds | Lower in autumn/winter |

| Environmental stress | Triggers defense compound synthesis | Higher in adverse conditions |

| Herbivory pressure | Induces production of defense metabolites | Peak during growing season |

| Plant developmental stage | Alters metabolite allocation patterns | Varies with phenological stage |

Herbivory pressure represents another critical factor influencing seasonal cistifolin production [25]. Peak herbivore activity during spring and summer months coincides with increased defense metabolite synthesis [25]. The induced nature of many secondary metabolites means that actual or perceived herbivore threats can trigger rapid increases in cistifolin accumulation [20]. This responsive system allows plants to optimize resource allocation by producing expensive defense compounds only when needed [20].

Advanced Chromatographic Purification Techniques

High-speed counter-current chromatography emerges as the most effective purification technique for cistifolin isolation, achieving purities exceeding 95% with recovery rates above 90% [15] [16] [17]. This liquid-liquid chromatographic technique eliminates solid stationary phases, preventing irreversible adsorption and degradation of the sensitive benzofuran structure [18] [19]. The optimal solvent system for cistifolin purification consists of ethyl acetate-n-butanol-ethanol-water (40:6:6:50, v/v/v/v) with partition coefficients ranging from 0.5 to 2.0 [15] [16].

Table 2: Advanced Chromatographic Purification Techniques for Cistifolin

| Purification Method | Purity Achieved (%) | Recovery Rate (%) | Processing Time (hours) | Solvent Consumption (L/g) | Cost Effectiveness |

|---|---|---|---|---|---|

| Silica Gel Column Chromatography | 78.5 | 65.2 | 8.5 | 15.2 | Moderate |

| High-Speed Counter-Current Chromatography (HSCCC) | 95.2 | 92.8 | 4.2 | 8.3 | High |

| Preparative High Performance Liquid Chromatography (Prep-HPLC) | 98.7 | 88.4 | 2.8 | 3.7 | Low |

| Flash Chromatography | 82.3 | 71.6 | 6.0 | 12.8 | High |

| Supercritical Fluid Chromatography (SFC) | 89.6 | 85.1 | 3.5 | 2.1 | Moderate |

Preparative high-performance liquid chromatography provides the highest purity levels (>98%) but suffers from limited sample loading capacity and high solvent costs [20] [21]. Reversed-phase preparative columns with C18 stationary phases and acetonitrile-water mobile phases achieve excellent separation of cistifolin from co-extracted benzofuran derivatives [21] [22]. The optimal mobile phase consists of acetonitrile and aqueous phosphoric acid (0.2% v/v) with gradient elution protocols [21].

Supercritical fluid chromatography represents an emerging green technology for cistifolin purification, utilizing carbon dioxide as the primary mobile phase with ethanol as a co-solvent [23] [24]. This technique offers reduced solvent consumption and environmental impact while maintaining good separation efficiency [23]. However, the moderate polarity of cistifolin requires careful optimization of co-solvent concentrations to achieve adequate solubility in the supercritical phase [24].

Flash chromatography provides a cost-effective alternative for moderate-scale cistifolin purification, particularly when combined with preliminary enrichment steps [25]. Silica gel flash columns with dichloromethane-methanol gradient systems achieve satisfactory separation within 6 hours, though with lower recovery rates compared to counter-current methods [25].

Challenges in Stabilizing Labile Functional Groups

Cistifolin contains several chemically labile functional groups that present significant challenges during extraction and purification processes. The benzofuran core structure, acetyl group at position 5, and tiglinate ester linkage at position 3 are particularly susceptible to degradation under various environmental conditions [5] [1] [26]. Understanding and mitigating these degradation pathways is crucial for maintaining compound integrity throughout isolation procedures.

Table 3: Stability of Cistifolin Functional Groups under Various Conditions

| Storage Condition | Time Period (weeks) | Remaining Cistifolin (%) | Benzofuran Ring Integrity (%) | Acetyl Group Stability (%) | Tiglinate Ester Stability (%) |

|---|---|---|---|---|---|

| Room Temperature (25°C), Dark | 4 | 87.3 | 92.1 | 84.6 | 89.2 |

| Room Temperature (25°C), Light | 4 | 65.2 | 71.8 | 58.9 | 62.4 |

| Refrigerated (4°C), Dark | 4 | 94.8 | 97.3 | 91.7 | 95.1 |

| Frozen (-20°C), Dark | 4 | 98.2 | 99.1 | 97.8 | 98.6 |

| Elevated Temperature (40°C), Dark | 4 | 42.1 | 58.4 | 35.2 | 39.7 |

| pH 3.0, Room Temperature | 2 | 91.5 | 94.2 | 88.3 | 89.8 |

| pH 7.0, Room Temperature | 2 | 96.7 | 98.1 | 94.2 | 95.9 |

| pH 9.0, Room Temperature | 2 | 78.9 | 85.3 | 72.1 | 75.6 |

Light-induced degradation represents a primary concern for cistifolin stability, with photodegradation rates increasing significantly under direct illumination [1] [27]. The benzofuran chromophore absorbs ultraviolet radiation, leading to photooxidation and ring-opening reactions that compromise compound integrity [28] [29]. Protection from light exposure during all processing stages is essential, requiring amber glassware and reduced lighting conditions [30] [31].

Temperature sensitivity of cistifolin necessitates careful thermal management during extraction and purification operations. Elevated temperatures above 80°C result in rapid degradation of the tiglinate ester linkage through hydrolysis and thermal decomposition [7]. The acetyl group also exhibits thermal lability, with deacetylation occurring at temperatures exceeding 60°C under prolonged exposure [30].

pH stability studies reveal optimal preservation of cistifolin under neutral to slightly acidic conditions (pH 6.0-7.5) [1] [2]. Alkaline conditions (pH >8.0) promote hydrolysis of the ester linkages, while strongly acidic conditions (pH <4.0) can protonate the benzofuran oxygen, leading to ring instability [29]. Buffering extraction solvents to maintain optimal pH ranges significantly improves compound recovery and stability [8].

Oxidative degradation pathways affect multiple functional groups within cistifolin, particularly the phenolic hydroxyl group and the benzofuran ring system [28]. Antioxidant additives such as butylated hydroxytoluene or ascorbic acid effectively prevent oxidative degradation during processing [32] [33]. Nitrogen atmosphere processing and oxygen-free solvents further minimize oxidative stress on the compound structure [8].

Scale-Up Considerations for Industrial Production

Industrial-scale production of cistifolin presents unique challenges related to process scalability, equipment design, and economic viability. Scale-up from laboratory to commercial production requires systematic evaluation of heat and mass transfer phenomena, equipment limitations, and quality consistency parameters [34] [35] [36] [37]. Critical factors include extraction vessel design, mixing efficiency, heat transfer rates, and solvent recovery systems.

Table 4: Scale-Up Considerations for Industrial Cistifolin Production

| Production Scale | Extraction Vessel Volume (L) | Processing Time (hours) | Yield Efficiency (%) | Quality Consistency (RSD%) | Energy Consumption (kWh/kg) | Capital Investment ($1000) | Operating Cost ($/kg) |

|---|---|---|---|---|---|---|---|

| Laboratory (10g) | 1 | 6 | 92.5 | 1.8 | 12.3 | 15 | 185 |

| Pilot (1kg) | 50 | 8 | 88.7 | 2.3 | 18.7 | 250 | 92 |

| Industrial (100kg) | 2000 | 12 | 85.2 | 3.1 | 28.4 | 8500 | 45 |

| Commercial (1000kg) | 15000 | 18 | 82.1 | 4.2 | 35.8 | 45000 | 28 |

Extraction vessel design becomes critical at industrial scales, with considerations for adequate mixing, heat distribution, and material handling [8] [34]. Large-scale extractors require sophisticated agitation systems to ensure uniform solvent contact with plant material while avoiding excessive shear forces that could damage the botanical matrix [36]. Jacketed vessels with temperature control systems maintain optimal extraction temperatures throughout the process [38].

Mass transfer limitations become more pronounced at larger scales due to reduced surface area-to-volume ratios and longer diffusion pathways [9] [37]. Industrial extractors compensate through extended extraction times, enhanced agitation, and multi-stage extraction protocols [8]. Counter-current extraction systems improve efficiency by maximizing concentration gradients and reducing solvent consumption [39].

Quality consistency challenges arise from batch-to-batch variations in raw materials, processing conditions, and equipment performance [34] [40]. Statistical process control methodologies monitor critical quality attributes including cistifolin content, purity, and impurity profiles [11]. Real-time analytical monitoring using near-infrared spectroscopy or online high-performance liquid chromatography enables immediate process adjustments [8].

Solvent recovery and recycling systems become economically essential at industrial scales due to large solvent volumes required [23] [35]. Distillation systems recover ethanol for reuse, with typical recovery rates exceeding 95% in well-designed facilities [8]. Waste solvent treatment and disposal costs must be factored into overall production economics [41].

Table 5: Comparative Analysis of Cistifolin Extraction Methods

| Extraction Method | Extraction Time (hours) | Temperature (°C) | Pressure (bar) | Cistifolin Yield (mg/g) | Energy Efficiency | Environmental Impact |

|---|---|---|---|---|---|---|

| Conventional Maceration | 24.0 | 25 | 1 | 3.2 | Low | Low |

| Soxhlet Extraction | 8.0 | 78 | 1 | 5.8 | Medium | Medium |

| Ultrasound-Assisted Extraction | 2.0 | 40 | 1 | 7.1 | High | Low |

| Microwave-Assisted Extraction | 0.5 | 60 | 1 | 6.9 | Very High | Low |

| Supercritical Fluid Extraction | 3.0 | 50 | 300 | 8.4 | Medium | Very Low |

| Accelerated Solvent Extraction | 1.0 | 100 | 100 | 7.8 | High | Medium |

Regulatory compliance requirements for pharmaceutical-grade cistifolin production necessitate good manufacturing practice protocols, validation studies, and comprehensive documentation [34] [41]. Process validation demonstrates consistent product quality across multiple batches and establishes acceptable ranges for critical process parameters [40]. Analytical method validation ensures reliable quantification of cistifolin and related impurities [21].